molecular formula C4H6Cl4OSi B14527885 4-(Trichlorosilyl)butanoyl chloride CAS No. 62581-57-1

4-(Trichlorosilyl)butanoyl chloride

Cat. No.: B14527885
CAS No.: 62581-57-1
M. Wt: 240.0 g/mol
InChI Key: JEAOOCCAXWGSFF-UHFFFAOYSA-N
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Description

4-(Trichlorosilyl)butanoyl chloride is an organosilicon compound with the molecular formula C4H6Cl4OSi. This compound is characterized by the presence of both a trichlorosilyl group and a butanoyl chloride group, making it a versatile reagent in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trichlorosilyl)butanoyl chloride typically involves the reaction of butanoyl chloride with trichlorosilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

    Reaction Setup: The reaction is set up in a dry, inert atmosphere, typically using a nitrogen or argon gas flow.

    Addition of Reagents: Butanoyl chloride is added to a solution of trichlorosilane in an appropriate solvent, such as dichloromethane or toluene.

    Reaction Conditions: The mixture is stirred at a controlled temperature, often between 0°C and room temperature, to ensure complete reaction.

    Purification: The product is purified by distillation or recrystallization to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Trichlorosilyl)butanoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The trichlorosilyl group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form silanols or reduction to form silanes.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form butanoic acid and trichlorosilanol.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products

    Substitution Products: Depending on the nucleophile, products such as amides, esters, or thioesters can be formed.

    Oxidation Products: Silanols and carboxylic acids are common oxidation products.

    Reduction Products: Silanes and alcohols are typical reduction products.

Scientific Research Applications

4-(Trichlorosilyl)butanoyl chloride has a wide range of applications in scientific research:

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for labeling or immobilization.

    Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 4-(Trichlorosilyl)butanoyl chloride involves the reactivity of the trichlorosilyl group and the butanoyl chloride group. The trichlorosilyl group can undergo nucleophilic substitution, while the butanoyl chloride group can participate in acylation reactions. These reactions are facilitated by the electron-withdrawing nature of the trichlorosilyl group, which enhances the electrophilicity of the butanoyl chloride group.

Comparison with Similar Compounds

Similar Compounds

    Butanoyl Chloride: Lacks the trichlorosilyl group, making it less versatile in certain reactions.

    Trichlorosilane: Lacks the butanoyl chloride group, limiting its use in acylation reactions.

    4-Chlorobutanoyl Chloride: Contains a single chlorine atom instead of the trichlorosilyl group, resulting in different reactivity.

Uniqueness

4-(Trichlorosilyl)butanoyl chloride is unique due to the presence of both the trichlorosilyl and butanoyl chloride groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable reagent in both research and industrial applications.

Properties

CAS No.

62581-57-1

Molecular Formula

C4H6Cl4OSi

Molecular Weight

240.0 g/mol

IUPAC Name

4-trichlorosilylbutanoyl chloride

InChI

InChI=1S/C4H6Cl4OSi/c5-4(9)2-1-3-10(6,7)8/h1-3H2

InChI Key

JEAOOCCAXWGSFF-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)Cl)C[Si](Cl)(Cl)Cl

Origin of Product

United States

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